N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-4-27-21(29)20-19(16-11-15(30-3)8-9-17(16)26(20)2)25-22(27)31-12-18(28)24-14-7-5-6-13(23)10-14/h5-11H,4,12H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMHQQUDVQLBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings regarding the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring fused with an indole moiety, alongside a thioacetamide group. The presence of the 3-chlorophenyl substituent is significant for its biological activity.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies on related structures suggest that modifications in the phenyl ring can significantly affect binding affinities to targets such as EPAC proteins .
- Antiviral Activity : Some derivatives of similar structures have demonstrated antiviral properties against viruses like Tobacco Mosaic Virus (TMV). The activity was influenced by substituents on the aromatic rings, indicating a potential for antiviral applications .
- Cytotoxic Effects : Preliminary studies on related compounds suggest that they may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds shows that:
- Substituent Positioning : The position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, moving the chlorine atom from the 3-position to other positions resulted in varying degrees of inhibitory activity against target enzymes .
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions enhances potency. Compounds with multiple halogen substitutions demonstrated increased binding affinity compared to their non-substituted analogs .
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 1 | EPAC1 Inhibition | 14.0 | |
| 2 | Antiviral (TMV) | >500 | |
| 3 | Cytotoxicity | Varies by cell line |
Case Study: Antiviral Activity Against TMV
In a study evaluating antiviral activities, several hydrazide compounds were tested against TMV at concentrations of 500 mg/L. The results indicated that certain derivatives exhibited more than 40% inactivation effect, with some outperforming standard antiviral agents like ribavirin . This suggests that this compound could be explored further for its antiviral potential.
Conclusion and Future Directions
This compound presents a promising avenue for further research due to its diverse biological activities. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models to assess potential clinical applications.
- Optimization of Structure : Modifying the chemical structure based on SAR findings to enhance potency and selectivity for specific biological targets.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidoindole structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways, making these compounds potential candidates for cancer therapy .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The inhibition of this enzyme can lead to reduced production of leukotrienes, mediators involved in inflammatory processes . Such properties make it a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
Research indicates that similar compounds have demonstrated antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Agricultural Applications
1. Pesticidal Properties
Compounds with similar structural features have been investigated for their potential use as pesticides. The thioacetamide moiety is known to enhance the bioactivity of certain agrochemicals, making them effective against various agricultural pests and diseases . This application is particularly relevant in the development of environmentally friendly pest control agents.
2. Herbicidal Activity
Research into the herbicidal properties of related compounds suggests that they can inhibit specific enzymes involved in plant growth regulation. This makes them suitable for use in herbicides to control unwanted vegetation while minimizing impact on crops .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Activity | Mechanism/Notes |
|---|---|---|
| Anticancer | Significant growth inhibition | Induces apoptosis; inhibits proliferation |
| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | Reduces leukotriene production |
| Antimicrobial | Broad-spectrum activity | Disrupts cell wall synthesis or metabolic pathways |
| Agricultural (Pesticides) | Effective against pests | Enhances bioactivity; disrupts pest metabolism |
| Agricultural (Herbicides) | Inhibits plant growth | Targets specific growth-regulating enzymes |
Case Studies
- Anticancer Efficacy Study : A study conducted by the National Cancer Institute assessed a related compound's efficacy across multiple cancer cell lines, demonstrating significant growth inhibition rates (GI50 values) indicative of its potential as an anticancer agent .
- Anti-inflammatory Mechanism Investigation : Molecular docking studies revealed that compounds with similar structures could effectively bind to the active site of 5-lipoxygenase, suggesting their potential role in developing new anti-inflammatory drugs .
- Pesticidal Effectiveness Trial : Field trials showed that thioacetamide-based compounds could reduce pest populations significantly without harming beneficial insects, highlighting their utility in sustainable agriculture practices .
Q & A
Q. Q1. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer: Synthesis involves multi-step reactions, including:
- Core formation : Cyclocondensation of substituted indoles with pyrimidine precursors under reflux (e.g., acetonitrile, 80°C) .
- Thioacetamide coupling : Use of coupling agents like HATU with triethylamine in DMF to attach the 3-chlorophenyl-thioacetamide moiety .
- Microwave-assisted synthesis : Accelerates key steps (e.g., cyclization) with precise temperature control (100–120°C, 30 min), improving yield by 15–20% .
Optimization strategies : - Solvent selection (polar aprotic solvents enhance reactivity).
- Catalytic additives (e.g., CuI for thiol-alkyne coupling) .
- Purification via silica gel chromatography (hexane:EtOAc gradients) .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : Compare and chemical shifts with calculated values (e.g., δ 166.16 ppm for carbonyl in NMR) .
- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 502.24018) .
- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase) .
Advanced Synthesis Challenges
Q. Q3. What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Oxidation of thioether : Occurs under aerobic conditions; use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .
- Ring-opening of pyrimidoindole core : Avoid strong acids/bases; maintain pH 6–8 during aqueous workups .
- Byproduct formation : Monitor reactions with TLC/HPLC; optimize stoichiometry (e.g., 1.2 equiv. of HATU for coupling) .
Q. Q4. How can solubility limitations be addressed for in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤5% v/v) with PBS or cell culture media .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
Biological Activity and Mechanism
Q. Q5. What biological targets are associated with this compound, and what assays validate its activity?
Answer:
Q. Q6. How do structural modifications (e.g., methoxy vs. ethyl groups) impact bioactivity?
Answer:
- Methoxy group : Enhances metabolic stability (blocks CYP450 oxidation) but reduces membrane permeability .
- Ethyl substituent : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in rodent models .
- SAR studies : Systematic substitution at C-8 (methoxy) and C-3 (ethyl) reveals optimal balance between potency and solubility .
Data Interpretation and Contradictions
Q. Q7. How should researchers resolve discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Assay standardization : Control variables (cell passage number, serum concentration) .
- Compound stability : Verify integrity via LC-MS post-assay (degradation products may skew results) .
- Statistical analysis : Use ANOVA to compare replicates; report confidence intervals .
Q. Q8. Why might in vitro activity fail to translate in vivo, and how can this be addressed?
Answer:
- Pharmacokinetics : Poor oral bioavailability (e.g., CYP-mediated metabolism); use PK/PD modeling to adjust dosing .
- Prodrug design : Incorporate phosphonate or PEG groups to enhance absorption .
Chemical Reactivity and Derivatization
Q. Q9. Which functional groups are most reactive for derivatization, and what methods are suitable?
Answer:
Q. Q10. How can regioselectivity challenges in functionalization be overcome?
Answer:
- Directing groups : Install temporary substituents (e.g., boronic esters) to guide reactions .
- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
